molecular formula C9H11ClINO2 B2775292 Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride CAS No. 2460750-40-5

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride

Cat. No.: B2775292
CAS No.: 2460750-40-5
M. Wt: 327.55
InChI Key: OBTPJVYBVDUCIO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H11ClINO2 and a molecular weight of 327.55 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPJVYBVDUCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride typically involves the reaction of 4-iodobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride
  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride

Uniqueness

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .

Biological Activity

Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is a halogenated organic compound that has garnered attention for its diverse biological activities. Its unique structural features, including an amino group and a 4-iodophenyl moiety, allow it to interact with various biological targets, making it a valuable compound in biochemical research and potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}ClI N O2_2
  • Molecular Weight : Approximately 327.54 g/mol
  • Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating various biochemical pathways. The presence of the iodine atom enhances its binding affinity through halogen bonding, while the amino group facilitates hydrogen bonding with active sites on proteins.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, providing insights into enzyme kinetics and mechanisms of action. This makes it useful in biochemical assays for studying enzyme-substrate interactions.
  • Protein-Ligand Interactions : The compound serves as a probe for studying protein-ligand interactions, which is crucial for understanding various biological processes and developing new therapeutic agents .
  • Potential Therapeutic Effects : Investigations into its pharmacological properties suggest potential applications in treating various diseases, including cancer and inflammatory conditions. Its unique structure allows for the development of derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study ReferenceFindings
Demonstrated enzyme inhibition capabilities, highlighting its role in modulating enzyme activity.
Explored its interaction with various biological systems, confirming its utility in biochemical assays.
Investigated potential therapeutic effects, including anti-inflammatory and anticancer activities.

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochlorideChlorine instead of iodineModerate enzyme inhibition
Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochlorideHydroxyl group presentEnhanced solubility but lower binding affinity

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(4-iodophenyl)acetate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic substitution reaction between 4-iodoaniline and methyl chloroacetate in the presence of a base (e.g., NaOH), followed by hydrochloride salt formation via HCl addition . Key parameters for optimization include:

  • Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity without decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitution reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-iodophenyl group (δ ~7.6 ppm for aromatic protons) and the methyl ester (δ ~3.7 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H]+^+ expected at m/z 354.0) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation in ethanol/water .

Q. How does the iodine substituent influence the compound’s physicochemical properties?

The 4-iodophenyl group increases molecular weight and polarizability, enhancing:

  • Lipophilicity : LogP values rise compared to non-halogenated analogs, impacting membrane permeability in biological assays .
  • Photostability : Iodine’s heavy atom effect may reduce UV-induced degradation, critical for long-term storage .

Advanced Research Questions

Q. How can researchers address low yields in the final hydrochloride salt formation step?

Common issues arise from improper pH control or rapid crystallization. Solutions include:

  • pH titration : Adjust to pH 2–3 using concentrated HCl to ensure complete protonation of the amino group .
  • Antisolvent addition : Dropwise addition of diethyl ether to ethanolic solutions promotes gradual crystallization, improving yield and purity .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?

Discrepancies may stem from solvent residues or stereochemical impurities. Methodological adjustments:

  • Chiral HPLC : Resolves enantiomers if the compound is synthesized as a racemic mixture .
  • Dose-response curves : Use ≥10 concentration points to account for non-linear effects, especially with iodine’s potential redox activity .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

  • Docking studies : The 4-iodophenyl group’s size and electronegativity can be modeled to fit hydrophobic pockets (e.g., in kinase targets). Software like AutoDock Vina assesses steric and electronic complementarity .
  • QSAR analysis : Correlate substituent effects (e.g., replacing iodine with bromine) with activity trends to prioritize synthetic targets .

Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?

  • Hydrolysis controls : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor ester cleavage via HPLC .
  • Light exposure tests : Compare degradation rates in amber vs. clear vials to assess photolytic susceptibility .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?

  • 125^{125}I labeling : Replace the 4-iodine atom with 125^{125}I via isotopic exchange, leveraging its gamma-emitting properties for SPECT imaging .
  • Quality control : Purify labeled products using size-exclusion chromatography to remove unreacted iodide .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Kinase selectivity panels : Test against >50 kinases (e.g., EGFR, VEGFR) at 1–10 µM to identify targets .
  • Cellular cytotoxicity assays : Pair with HEK293 or HepG2 cells to differentiate kinase inhibition from general toxicity .

Q. How can structural analogs resolve contradictions in reported anti-inflammatory effects?

  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed activity .
  • Cytokine modulation assays : Measure TNF-α/IL-6 suppression in macrophages to isolate immunomodulatory mechanisms .

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